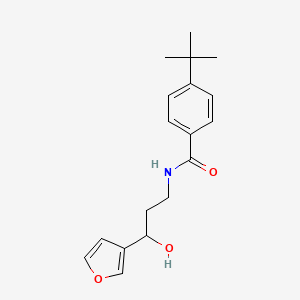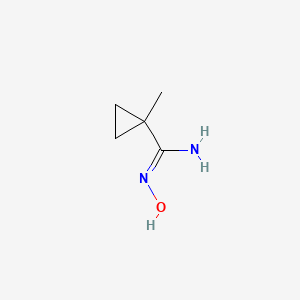![molecular formula C23H26ClN7O2 B2578725 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1172896-98-8](/img/structure/B2578725.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-propylpentanamide group . It’s part of a class of compounds known as pyrazolopyrimidines, which have been studied for their potential biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar pyrazolopyrimidine compounds typically involves several steps, including the formation of the pyrazolopyrimidine core, followed by various substitutions at different positions on the ring . The exact synthesis process for this specific compound isn’t detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-propylpentanamide group . These groups are likely to influence the compound’s physical and chemical properties, as well as its interactions with other molecules.Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
- Anticancer Potential: Compounds structurally similar to N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide have shown significant potential as anticancer agents. For example, novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives have been found to exhibit higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study synthesized pyrazolopyrimidines with promising anticancer properties, demonstrating the potential of these compounds in cancer treatment (Rahmouni et al., 2016).
- Antimicrobial Effects: Similar chemical structures have also been shown to possess antimicrobial properties. For instance, pyrazolopyrimidines were evaluated for their antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Deohate & Palaspagar, 2020).
Herbicidal Applications
- Herbicidal Activity: Some derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their herbicidal activities. Compounds with similar chemical structures have demonstrated moderate inhibitory activities against various types of weeds, highlighting their potential as herbicides (Duan, Zhao, & Zhang, 2010).
Other Applications
- Adenosine Receptor Affinity: Pyrazolo[3,4-d]pyrimidines, closely related to the chemical , have been shown to exhibit affinity for A1 adenosine receptors. This affinity suggests potential applications in various pharmacological and neurological studies (Harden, Quinn, & Scammells, 1991).
- Insecticidal Properties: Pyrimidine linked pyrazole heterocyclics, structurally similar to the compound , have been shown to possess insecticidal activity, indicating their potential in pest control applications (Deohate & Palaspagar, 2020).
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and potential applications.
Propriétés
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O2/c1-4-7-15(8-5-2)21(32)26-19-11-14(3)29-31(19)23-27-20-18(22(33)28-23)13-25-30(20)17-10-6-9-16(24)12-17/h6,9-13,15H,4-5,7-8H2,1-3H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBZCYHLHZKLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

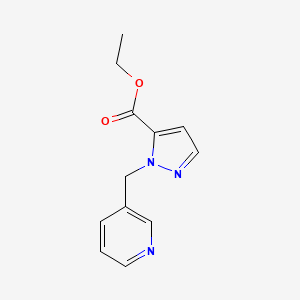
![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2578643.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)
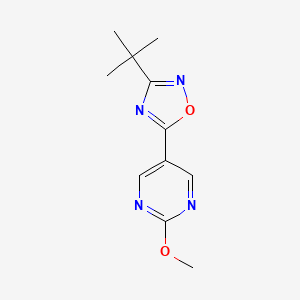
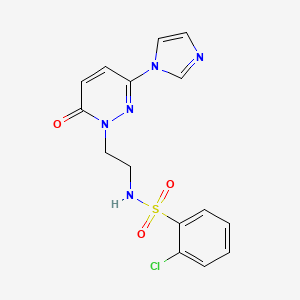

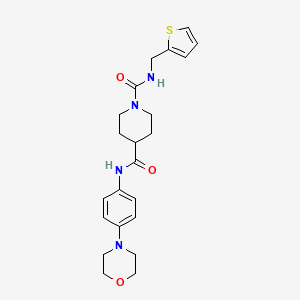
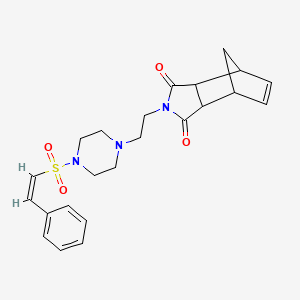

![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)
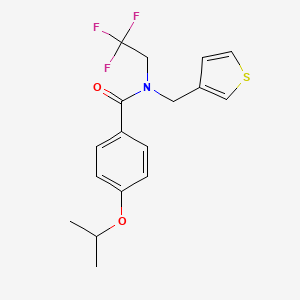
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)
